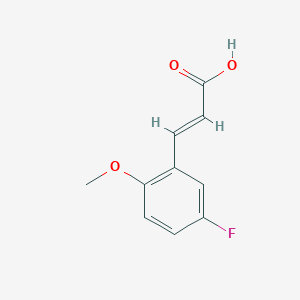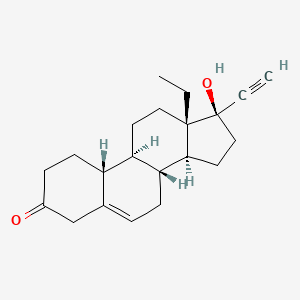
Adenosina-15N N1-Óxido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenose N-Oxide and its derivatives are used as an active ingredient in the preparation of therapeutic agents for inflammatory diseases and inhibitors of adenosine kinase.
Aplicaciones Científicas De Investigación
Eficiencia de absorción de nitrógeno en la producción de arroz
La adenosina-15N N1-óxido se utiliza en estudios de trazado de isótopos para comprender el impacto de las tasas de aplicación de nitrógeno y las densidades de siembra en la eficiencia de absorción de nitrógeno de las raíces del arroz {svg_1}. El estudio encontró que el tratamiento de alta densidad de nitrógeno y baja densidad exhibió la mayor capacidad de absorción y utilización de nitrógeno {svg_2}.
Efectos antiinflamatorios
Se ha encontrado que la adenosina N1-óxido ejerce efectos antiinflamatorios {svg_3} {svg_4}. Inhibe la secreción de mediadores inflamatorios por macrófagos activados y reduce la letalidad en el shock de endotoxina inducido por lipopolisacárido {svg_5}.
Regulación de citoquinas proinflamatorias
El compuesto juega un papel en la regulación de las citoquinas proinflamatorias {svg_6}. Los mecanismos reguladores se centran en las vías de señalización activadas por el receptor tipo Toll en respuesta a los lipopolisacáridos {svg_7}.
Activación de la vía de señalización PI3K/Akt/GSK-3β
La adenosina N1-óxido activa la vía de señalización PI3K/Akt/GSK-3β {svg_8}. Esta vía es crucial para varias funciones celulares, incluido el crecimiento y la supervivencia celular {svg_9}.
Promoción de la diferenciación osteogénica y adipocitaria
El compuesto promueve la diferenciación osteogénica y adipocitaria {svg_10}. Esto lo hace potencialmente útil en medicina regenerativa {svg_11}.
Estudio de comunidades microbianas del suelo
La adenosina-15N N1-óxido se utiliza en estudios para comprender los efectos del fertilizante nitrogenado y la densidad de siembra en la composición y abundancia de la comunidad microbiana del suelo {svg_12}. El estudio encontró que Actinobacteria, Acidobacteria, Chloroflexi y Proteobacteria fueron los grupos bacterianos dominantes {svg_13}.
Mecanismo De Acción
Target of Action
Adenosine-15N N1-Oxide (ANO) primarily targets the PI3K/Akt/GSK-3β signaling pathway . This pathway plays a crucial role in various physiological processes, including cell survival, growth, and proliferation .
Mode of Action
ANO interacts with its targets by inhibiting the secretion of inflammatory mediators by activated macrophages . It also reduces lethality in lipopolysaccharide (LPS)-induced endotoxin shock . The compound’s interaction with its targets results in changes in the signaling pathways activated by toll-like receptor (TLR)4 in response to LPS .
Biochemical Pathways
ANO affects the PI3K/Akt/GSK-3β signaling pathway . This pathway is involved in the regulation of various cellular processes, including cell growth, cell cycle entry, cell survival, and protein synthesis . The downstream effects of this pathway include the promotion of osteogenic and adipocyte differentiation .
Pharmacokinetics
It is known that ano is found in royal jelly , suggesting that it may be ingested and metabolized in the body
Result of Action
The molecular and cellular effects of ANO’s action include the inhibition of pro-inflammatory cytokine production . This is achieved through the up-regulation of the anti-inflammatory transcription factor c-Fos . In vitro, ANO has been shown to significantly reduce the lethality of LPS-induced endotoxin shock .
Action Environment
The environment can influence the action, efficacy, and stability of ANO. For instance, the presence of inflammatory stimuli such as LPS and IFN-γ can enhance the anti-inflammatory effects of ANO . .
Safety and Hazards
Direcciones Futuras
Adenosine N1-Oxide has shown promise in the treatment of inflammatory disorders due to its potent anti-inflammatory effects . Its refractoriness to adenosine deaminase and its ability to suppress the secretion of a broad spectrum of pro-inflammatory cytokines suggest potential strategies for the treatment of inflammatory disorders .
Análisis Bioquímico
Biochemical Properties
Adenosine-15N N1-Oxide plays a significant role in biochemical reactions, particularly in the modulation of kinase activity and adenosine receptor interactions . It interacts with enzymes such as adenosine deaminase, which typically converts adenosine to inosine. Adenosine-15N N1-Oxide is refractory to this conversion, making it a potent molecule in biochemical studies . Additionally, it interacts with various adenosine receptors, including A1, A2A, and A3 receptors, influencing their activity and downstream signaling pathways .
Cellular Effects
Adenosine-15N N1-Oxide exhibits notable effects on various cell types and cellular processes. It has been shown to inhibit the secretion of pro-inflammatory cytokines in macrophages and THP-1 cells, thereby exerting anti-inflammatory effects . This compound also influences cell signaling pathways, such as the PI3K/Akt/GSK-3β pathway, promoting osteogenic and adipocyte differentiation . Furthermore, Adenosine-15N N1-Oxide affects gene expression by up-regulating the anti-inflammatory transcription factor c-Fos .
Molecular Mechanism
The molecular mechanism of Adenosine-15N N1-Oxide involves its interaction with adenosine receptors and inhibition of adenosine deaminase . This compound binds to adenosine receptors, modulating their activity and influencing downstream signaling pathways. It also inhibits the conversion of adenosine to inosine, thereby maintaining higher levels of adenosine in the system . Additionally, Adenosine-15N N1-Oxide up-regulates the transcription factor c-Fos, contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Adenosine-15N N1-Oxide have been observed to change over time. The compound exhibits stability and maintains its activity over extended periods . In in vitro and in vivo studies, Adenosine-15N N1-Oxide has shown long-term effects on cellular function, including sustained anti-inflammatory activity and modulation of gene expression . Its stability and resistance to degradation make it a valuable tool in biochemical research .
Dosage Effects in Animal Models
The effects of Adenosine-15N N1-Oxide vary with different dosages in animal models. At lower doses, it effectively inhibits pro-inflammatory cytokine production and reduces lethality in endotoxin shock models . At higher doses, potential toxic or adverse effects may be observed, although specific data on toxicity thresholds are limited
Metabolic Pathways
Adenosine-15N N1-Oxide is involved in metabolic pathways related to adenosine metabolism. It interacts with enzymes such as adenosine deaminase and influences the levels of metabolites like inosine . The compound’s resistance to adenosine deaminase-mediated conversion allows it to maintain higher adenosine levels, thereby modulating metabolic flux and influencing cellular responses .
Transport and Distribution
Within cells and tissues, Adenosine-15N N1-Oxide is transported and distributed through interactions with specific transporters and binding proteins . Its localization and accumulation are influenced by these interactions, affecting its overall activity and function . The compound’s distribution patterns are crucial for understanding its effects on cellular processes and therapeutic potential.
Subcellular Localization
Adenosine-15N N1-Oxide exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm and interacts with various organelles, including the endoplasmic reticulum and mitochondria . These interactions are mediated by targeting signals and post-translational modifications that direct the compound to specific compartments, thereby modulating its effects on cellular processes .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Adenosine-15N N1-Oxide involves the conversion of Adenosine to Adenosine-15N, followed by oxidation of the N1 position to form the N1-Oxide.", "Starting Materials": [ "Adenosine", "15N-labeled Ammonium Chloride", "Sodium Nitrite", "Acetic Acid", "Hydrogen Peroxide" ], "Reaction": [ "Adenosine is reacted with 15N-labeled Ammonium Chloride in the presence of Sodium Nitrite to form Adenosine-15N.", "Adenosine-15N is then oxidized at the N1 position using a mixture of Acetic Acid and Hydrogen Peroxide to form Adenosine-15N N1-Oxide." ] } | |
Número CAS |
197227-85-3 |
Fórmula molecular |
C₁₀H₁₃N₄¹⁵NO₅ |
Peso molecular |
284.23 |
Sinónimos |
6-Amino-9-β-D-ribofuranosyl-9H-purine-15N 1-Oxide; Adenosine-15N N-Oxide; NSC 128561-15N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


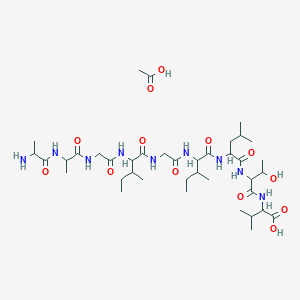
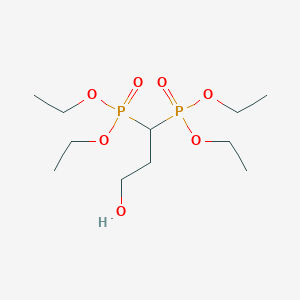
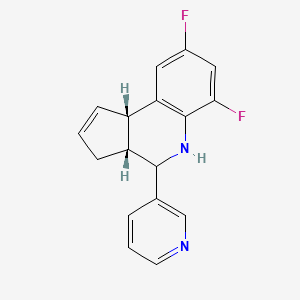
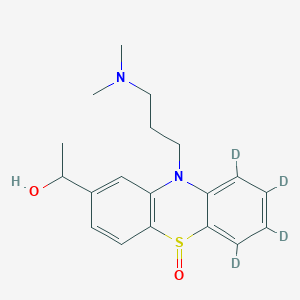
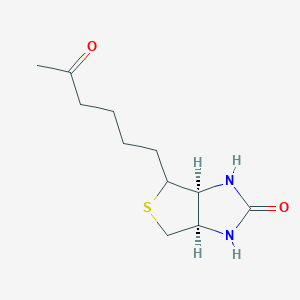
![[1'-13C]uridine](/img/structure/B1146227.png)
